![molecular formula C17H18N2O4 B15358537 Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)
Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate is a complex organic compound. This ester has diverse applications in various scientific research fields, making it an important molecule for study and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate, the key steps involve esterification and nucleophilic substitution reactions. The esterification often employs methanol and a carboxylic acid derivative, catalyzed by a strong acid such as sulfuric acid. For the nucleophilic substitution, the phenoxy group is introduced via a reaction between the corresponding halobenzoate and the aminophenol derivative under basic conditions.
Industrial Production Methods: Industrial production typically scales up these reactions, using large reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry may be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It can be oxidized at the acetylamino group to yield various oxidation products, depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: It undergoes substitution reactions primarily at the acetylamino and phenoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents include hydrogen gas over palladium, and sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides under basic conditions for nucleophilic substitution.
Major Products Formed: Products vary based on the specific reagents and conditions, including various substituted benzoates, phenoxy derivatives, and aminobenzoates.
Scientific Research Applications
Chemistry: It is used in studying reaction mechanisms and synthesis routes due to its complex structure and reactivity.
Biology: It serves as a precursor or intermediate in the synthesis of biologically active compounds, such as pharmaceuticals that may act on specific enzymes or receptors.
Medicine: It is studied for its potential in drug development, particularly in designing compounds that can target specific pathways or molecules in the body.
Industry: Used in the production of dyes, polymers, and other industrial chemicals due to its versatile functional groups.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate the activity of these targets, leading to changes in cellular pathways.
Comparison with Similar Compounds
Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate stands out due to its unique combination of functional groups, which confer it unique reactivity and applicability compared to similar compounds like methyl 2-{[4-(aminophenoxy]methyl}benzoate and 4-acetamidobenzoate derivatives
Hopefully, you now have a more thorough understanding of this compound. Fascinating, isn't it?
Properties
Molecular Formula |
C17H18N2O4 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
methyl 2-[(4-acetamido-3-aminophenoxy)methyl]benzoate |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)19-16-8-7-13(9-15(16)18)23-10-12-5-3-4-6-14(12)17(21)22-2/h3-9H,10,18H2,1-2H3,(H,19,20) |
InChI Key |
JCINFQMJDHFJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


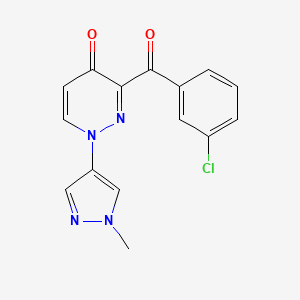
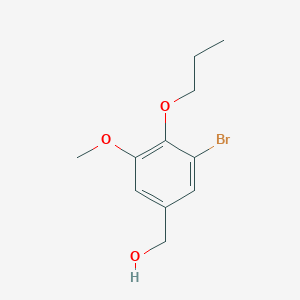
![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)

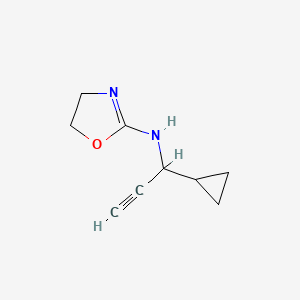
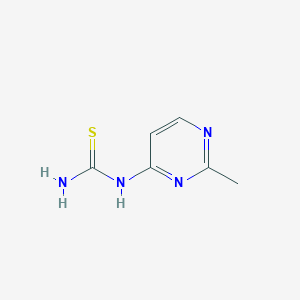

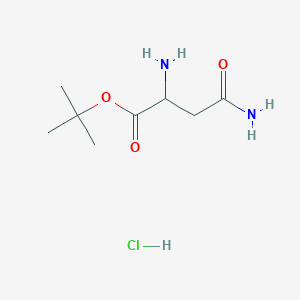
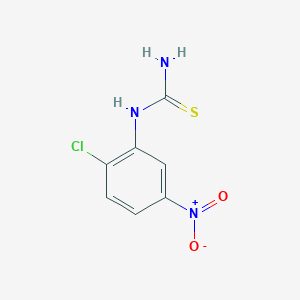
![4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine](/img/structure/B15358512.png)
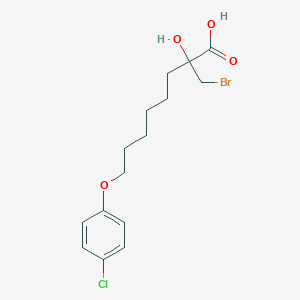
![Methyl [2-(2-thienyl)phenyl]acetate](/img/structure/B15358519.png)
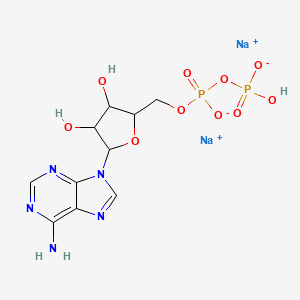
![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
